Some commercial suppliers offer (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol as a reference standard for research purposes []. This suggests potential applications in studies requiring a highly pure form of the compound for comparison or analysis.
A search for scientific articles mentioning (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol yielded no significant results. This suggests that research on this specific compound might be limited or unpublished.
Based on the structural features, future research on (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol could explore its potential applications in:
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, also known by its chemical formula C₁₂H₁₀ClNO, is a chiral compound characterized by the presence of a chlorophenyl group and a pyridinyl moiety attached to a methanol functional group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features. The molecular weight of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is approximately 219.67 g/mol, and it features a boiling point that is not widely documented in available literature .
These reactions are essential for synthesizing various bioactive molecules and modifying the compound for specific applications.
The biological activity of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has been explored in several studies. It interacts with enzymes such as cytochrome P450, which plays a critical role in drug metabolism. This compound can act as both a substrate and an inhibitor, influencing enzyme activity and potentially altering pharmacokinetics . Additionally, it has been shown to modulate cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, thereby affecting gene expression and cellular metabolism.
Several synthetic routes have been developed for producing (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol:
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has several applications:
Studies on the interactions of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol with biological systems have revealed its potential effects on drug metabolism. It influences the activity of cytochrome P450 enzymes, which are crucial for metabolizing many pharmaceuticals. Additionally, its binding affinity with proteins such as albumin affects its distribution and bioavailability within biological systems .
Several compounds share structural similarities with (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 0.81 | Contains piperidine moiety; potential CNS activity |
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol | 0.68 | Methyl substitutions may alter biological activity |
(5-Chloropyridin-2-yl)methanol | 0.68 | Similar core structure but different halogenation |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | 0.78 | Different ring structure; potential for varied reactivity |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol within this class of chemicals.